![molecular formula C21H15FN4O5S B2369174 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893936-99-7](/img/structure/B2369174.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H15FN4O5S and its molecular weight is 454.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic organic molecule that belongs to the class of isoindolinone derivatives. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C_{23}H_{16}F_{N}_{2}O_{4}S, with a molecular weight of approximately 422.8 g/mol. The structure features a complex arrangement of functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this isoindolinone derivative exhibit a range of biological activities including:
- Anticancer Properties : Various studies have shown that isoindolinone derivatives can inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains and fungi.
- Anti-inflammatory Effects : Compounds in this class have been reported to modulate inflammatory pathways.
Anticancer Activity
A significant study evaluated the anticancer effects of related compounds on human cancer cell lines. For instance, derivatives with similar structural motifs were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The results indicated that certain compounds exhibited IC50 values as low as 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells, suggesting potent anticancer activity .
Antimicrobial Activity
The antimicrobial efficacy of related isoindolinone derivatives was assessed using disk diffusion methods against various pathogens including Staphylococcus aureus and Candida albicans. Compounds demonstrated significant inhibition zones, indicating their potential as antimicrobial agents .
Anti-inflammatory Properties
Compounds similar to the target molecule have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-17. This activity suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Evaluation
In a study focused on the structure-activity relationship (SAR) of isoindolinone derivatives, researchers synthesized multiple analogs and evaluated their anticancer properties. The findings revealed that modifications at specific positions on the isoindolinone core significantly influenced the cytotoxicity against various cancer cell lines .
Case Study 2: Antimicrobial Testing
Another investigation involved testing several isoindolinone derivatives for antimicrobial activity. The results highlighted that certain fluorinated derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 62.5 µg/mL .
Data Table: Biological Activity Summary
Aplicaciones Científicas De Investigación
Structural Representation
- IUPAC Name : 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- CAS Number : 1960404-19-6
- SMILES Notation : C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=C(C=C3)F
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research conducted on similar compounds has shown their potential as inhibitors of 15-lipoxygenase-1, an enzyme implicated in cancer progression. These compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that the compound may share similar mechanisms of action .
Antimicrobial Properties
The thieno[3,4-c]pyrazole structure has been associated with antimicrobial activity. Compounds with similar frameworks have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth. This suggests that the compound could be explored for developing new antimicrobial agents .
Inflammation Modulation
The inhibition of specific pathways involved in inflammation is another area where this compound could be beneficial. Similar compounds have been shown to modulate inflammatory responses by affecting cytokine production and signaling pathways. This application is particularly relevant in diseases characterized by chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease .
Neurological Disorders
Due to its potential effects on neurotransmitter systems, there is interest in exploring the compound's applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to enhance cognitive function by modulating cyclic AMP levels in neuronal cells .
Table 1: Biological Activities of Related Compounds
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives similar to the compound were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications enhanced their potency against breast cancer cells, demonstrating the importance of structural optimization .
Case Study 2: Antimicrobial Screening
A screening of thieno[3,4-c]pyrazole derivatives revealed that some exhibited broad-spectrum antibacterial activity. The study utilized disk diffusion methods to assess efficacy against common pathogens, yielding promising results for further development into therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for this compound?
The synthesis involves multi-step protocols, including classical organic techniques (e.g., acetylation with acetic anhydride) and modern approaches like microwave-assisted reactions. Critical parameters include temperature control, inert atmospheres, and solvent selection (e.g., dimethylformamide). Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For example, 1H- and 13C-NMR can verify substituent positions, while HRMS ensures molecular weight accuracy .
Q. How can researchers confirm the compound’s structural integrity and purity?
Beyond NMR and HRMS, X-ray crystallography provides definitive structural validation, as demonstrated for analogous thieno-pyrazole derivatives . Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection or LC-MS to quantify impurities. Differential scanning calorimetry (DSC) can further characterize thermal stability .
Q. What preliminary assays are recommended to assess its biological activity?
Begin with enzyme inhibition assays (e.g., kinase or protease targets) to identify potential mechanisms. Cell-based viability assays (MTT or resazurin) can screen for cytotoxicity. Fluorophenyl and thieno-pyrazole moieties suggest interactions with inflammatory or oncogenic pathways, making target-specific assays (e.g., COX-2 or EGFR inhibition) relevant .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Use design-of-experiment (DOE) methodologies to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis reduces reaction times and by-product formation compared to conventional heating. In-line analytics (e.g., FTIR monitoring) enable real-time adjustments .
Q. How should researchers resolve contradictions between synthetic yield and bioactivity data?
Discrepancies may arise from undetected impurities or stereochemical variations. Employ advanced purification (preparative HPLC or recrystallization) and re-evaluate bioactivity post-purification. If activity persists despite low yield, consider trace impurities acting as synergistic enhancers. Structural analogs with similar scaffolds (e.g., 4-fluorophenyl derivatives) can provide comparative insights .
Q. What strategies are effective for elucidating structure-activity relationships (SAR)?
Synthesize analogs with targeted modifications (e.g., replacing the 4-fluorophenyl group with chloro or methoxy substituents). Use computational tools (molecular docking, QSAR modeling) to predict binding affinities. For instance, halogenated aryl groups often enhance target binding via hydrophobic interactions, as seen in related thieno-pyrazoles .
Q. How can degradation pathways and stability under physiological conditions be studied?
Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. LC-MS/MS identifies degradation products, while stability-indicating HPLC methods monitor intact compound levels. For in vitro stability, incubate with liver microsomes to assess metabolic susceptibility .
Q. What methodologies are suitable for evaluating pharmacokinetics and toxicology?
Use in vitro models (Caco-2 cells for permeability, hepatic microsomes for metabolism) to predict absorption and metabolism. In vivo studies in rodent models can quantify bioavailability and organ toxicity. Mass spectrometry imaging (MSI) enables tissue-specific distribution analysis .
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O5S/c22-12-5-7-13(8-6-12)26-19(16-10-32(30,31)11-17(16)24-26)23-18(27)9-25-20(28)14-3-1-2-4-15(14)21(25)29/h1-8H,9-11H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSCEZZXEBXCNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.